1,2-bis(phenoxymethyl)benzene

Vue d'ensemble

Description

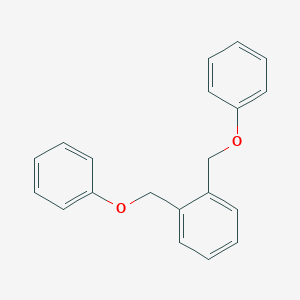

1,2-Bis(phenoxymethyl)benzene (CAS: 428-620-0 ) is an aromatic compound featuring two phenoxymethyl (–OCH₂C₆H₅) groups attached to a benzene ring in the ortho (1,2) configuration. This structure imparts unique steric and electronic properties, making it a versatile intermediate in organic synthesis and coordination chemistry. The compound is synthesized via nucleophilic substitution or etherification reactions, often involving dihalogenated benzene precursors and phenol derivatives under basic conditions. Its applications span polymer chemistry (as a cross-linking agent), ligand design, and materials science due to its rigid backbone and capacity for π-π interactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-bis(phenoxymethyl)benzene can be achieved through several methods. One common method involves the reaction of 1,2-bis(hydroxymethyl)benzene with phenol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the phenoxymethyl groups .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .

Analyse Des Réactions Chimiques

Types of Reactions: 1,2-bis(phenoxymethyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidation products.

Reduction: Reduction reactions can convert the phenoxymethyl groups to hydroxymethyl groups.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydroxymethyl derivatives.

Substitution: Halogenated or nitrated benzene derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antiprotozoal Activity

1,2-bis(phenoxymethyl)benzene derivatives have demonstrated promising antiprotozoal activities. A study evaluated a series of dicationically substituted compounds, revealing that some derivatives exhibited potent activity against protozoan parasites such as Leishmania donovani and Trypanosoma brucei rhodesiense. For instance, 1,3-bis(4-amidinophenoxymethyl)benzene showed an IC50 value of 2.1 nM against T. b. rhodesiense, while 1,4-bis(4-amidinophenoxymethyl)benzene had an IC50 of 1.3 µM against L. donovani .

Antimalarial Properties

Recent research has highlighted the potential of this compound derivatives in combating malaria. Compounds were tested against Plasmodium falciparum, with some derivatives displaying IC50 values significantly lower than traditional treatments like pentamidine, indicating a higher selectivity index .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound derivatives is crucial for optimizing their pharmacological profiles. The presence of specific substituents on the phenoxy groups has been linked to enhanced biological activity. For example, modifications that increase hydrophobicity or alter electronic properties can lead to improved binding affinities to target sites .

Material Science Applications

Polymer Chemistry

In materials science, this compound is utilized in the synthesis of epoxy resins and other polymers due to its reactive phenolic groups. These materials are known for their excellent mechanical properties and thermal stability, making them suitable for applications in coatings and adhesives .

Data Tables

The following tables summarize key findings related to the applications of this compound:

| Compound | Target | IC50 Value (nM/µM) | Notes |

|---|---|---|---|

| 1,3-Bis(4-amidinophenoxymethyl)benzene | T. b. rhodesiense | 2.1 nM | Highly potent against trypanosomiasis |

| 1,4-Bis(4-amidinophenoxymethyl)benzene | L. donovani | 1.3 µM | Effective against leishmaniasis |

| 1,3-Bis[(4-(substituted-aminomethyl)phenoxy)methyl]benzene | P. falciparum | <10 nM | Promising antimalarial candidates |

Case Study 1: Antimalarial Evaluation

A recent study synthesized a series of polyaromatic compounds derived from this compound and evaluated their efficacy against chloroquine-resistant strains of P. falciparum. The results indicated that certain derivatives not only inhibited parasite growth effectively but also exhibited low cytotoxicity towards human cells .

Case Study 2: SAR Analysis

Another investigation focused on the SAR of various substituted phenoxy compounds derived from this compound. By systematically altering substituents on the aromatic rings, researchers identified key structural features that enhanced binding affinity to target proteins involved in apoptosis regulation .

Mécanisme D'action

The mechanism of action of 1,2-bis(phenoxymethyl)benzene involves its interaction with molecular targets through its phenoxymethyl groups. These groups can participate in various chemical reactions, such as nucleophilic substitution or electrophilic addition, depending on the reaction conditions. The pathways involved in these reactions are influenced by the electronic and steric effects of the phenoxymethyl groups .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following sections compare 1,2-bis(phenoxymethyl)benzene with analogous compounds, emphasizing structural variations, physicochemical properties, and functional roles.

1,2-Bis(bromomethyl)benzene (CAS 91-13-4)

- Structure: Contains bromomethyl (–CH₂Br) groups instead of phenoxymethyl substituents.

- Reactivity : Highly reactive toward nucleophilic substitution (e.g., SN2 reactions), enabling its use in synthesizing polymers, dendrimers, and macrocycles.

- Applications: A key precursor in the synthesis of xylene-linked polymers and pharmaceutical intermediates. Its bromine atoms facilitate facile functionalization, unlike the ether linkages in this compound .

- Safety : Classified as hazardous due to alkyl halide toxicity, requiring stringent handling protocols .

| Property | This compound | 1,2-Bis(bromomethyl)benzene |

|---|---|---|

| Molecular Weight (g/mol) | ~318 (estimated) | 263.93 |

| Reactivity | Moderate (ether stability) | High (Br substitution) |

| Applications | Ligands, polymers | Polymer cross-linking |

1,2-Bis(diphenylphosphino)benzene (DPPBz)

- Structure: Phosphine (–PPh₂) groups replace phenoxymethyl moieties.

- Coordination Chemistry : Acts as a bidentate ligand in transition-metal catalysis (e.g., iron-catalyzed cross-coupling reactions). The phosphine groups enhance electron donation, improving catalytic efficiency compared to oxygen-based ligands .

1,2-Bis(trimethylsilyloxy)benzene (CAS 5075-52-5)

- Structure: Trimethylsilyloxy (–OSiMe₃) substituents instead of phenoxymethyl groups.

- Stability : Silicon-oxygen bonds confer thermal and hydrolytic stability, making it useful in silylation reactions and protective group chemistry.

- Applications: Contrasts with this compound by serving as a silyl ether precursor in organic synthesis .

1,2-Bis((3-methylbut-2-en-1-yl)oxy)benzene Derivatives

- Structure : Prenyl ether (–OCH₂C(CH₂CH₃)=CH₂) groups provide unsaturated side chains.

- Reactivity: The allylic ethers undergo Claisen rearrangements and Diels-Alder reactions, offering pathways to complex heterocycles. This reactivity is absent in the saturated phenoxymethyl analog .

- Applications : Explored in natural product synthesis and bioactive molecule design .

Functional and Industrial Relevance

- Ligand Design: this compound’s ether oxygen atoms weakly coordinate to metals, unlike stronger donor groups in phosphine (DPPBz ) or amide (1,2-bis(N-methyl-2-fluorobenzoylamino)benzene ) analogs.

- Fluorescence Properties: Unlike 1,2-bis(4-bromobenzamide)benzene, which exhibits dual fluorescence and catalytic behavior , this compound lacks conjugated electron-withdrawing groups, limiting its optoelectronic applications.

- Thermal Stability: The phenoxymethyl groups enhance thermal stability compared to aliphatic ethers (e.g., 1,2-bis(2-bromoethoxy)benzene ), which decompose at lower temperatures.

Activité Biologique

1,2-bis(phenoxymethyl)benzene, also known as 1,2-di(phenoxymethyl)benzene, is an organic compound characterized by the presence of two phenoxymethyl groups attached to a benzene ring. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, summarizing key findings from various studies and highlighting its mechanisms of action, potential therapeutic uses, and structure-activity relationships.

- Molecular Formula : CHO

- Molecular Weight : 242.27 g/mol

- IUPAC Name : this compound

The compound is synthesized through methods such as Williamson ether synthesis and reductive amination. Its structure allows for diverse chemical interactions which are crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, particularly in the realm of antiprotozoal effects. The structural features of this compound suggest potential interactions with biological macromolecules such as proteins and nucleic acids.

Antiprotozoal Activity

A study evaluating dicationic bis(phenoxymethyl)benzene derivatives found that compounds similar to this compound displayed significant antiprotozoal activity against pathogens like Trypanosoma brucei and Leishmania donovani. For instance:

| Compound | Activity Against | IC50 (µM) |

|---|---|---|

| 1,3-Bis(4-amidinophenoxymethyl)benzene | T. brucei | 0.0021 |

| 1,4-Bis(4-amidinophenoxymethyl)benzene | L. donovani | 0.0013 |

These findings suggest that modifications to the phenoxymethyl groups can enhance biological activity significantly .

The mechanism through which this compound exerts its effects is not fully elucidated; however, preliminary investigations suggest that it may interact with specific receptors or enzymes within protozoan organisms. The electrophilic nature of the compound allows it to form adducts with nucleophilic sites on proteins or nucleic acids, potentially disrupting their function.

Structure-Activity Relationship (SAR)

The positioning of the phenoxymethyl groups at the 1 and 2 positions on the benzene ring is critical for its biological activity. Comparative studies with other bis(phenoxymethyl)-substituted benzenes indicate that slight variations in substitution can lead to significant differences in potency:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1,3-Bis(phenoxymethyl)benzene | Structure | Different positioning affects reactivity |

| 1,4-Bis(phenoxymethyl)benzene | Structure | Similar but less active than 1,2-bis |

The unique arrangement of functional groups in this compound likely contributes to its specific interaction profile and resultant biological activity.

Case Studies

Several case studies have highlighted the efficacy of compounds related to this compound in treating protozoal infections:

- Study on Trypanosoma brucei : A derivative demonstrated a remarkable IC50 value of 0.0021 µM against T. brucei, indicating high potency and selectivity compared to existing treatments like pentamidine .

- Leishmaniasis Treatment : Another derivative was shown to be effective against Leishmania donovani, achieving an IC50 of 0.0013 µM .

These studies underline the potential of these compounds as therapeutic agents in treating parasitic diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 1,2-bis(phenoxymethyl)benzene, and how can reaction parameters be optimized?

Synthesis typically involves nucleophilic aromatic substitution or etherification reactions. For example, analogous compounds like 1,2-bis(2-bromoethoxy)benzene (CAS 136383-33-0) are synthesized via alkylation of catechol derivatives using bromoalkyl halides under basic conditions (e.g., K₂CO₃ in DMF) . Optimization includes controlling stoichiometry (1:2 molar ratio of catechol to alkylating agent), temperature (80–120°C), and reaction time (12–24 hours). Characterization via ¹H/¹³C NMR and GC-MS confirms purity and regioselectivity. Challenges include avoiding over-alkylation and managing steric hindrance from bulky substituents.

Q. How is this compound characterized spectroscopically, and what are its key structural markers?

Key techniques include:

- ¹H NMR : Aromatic protons appear as multiplets (δ 6.8–7.5 ppm), while methylene bridges (Ar-O-CH₂-) resonate as singlets at δ 4.5–5.0 ppm.

- FT-IR : Strong C-O-C stretches at 1200–1250 cm⁻¹ and aromatic C-H stretches near 3050 cm⁻¹.

- X-ray crystallography : Resolves bond angles and confirms the 1,2-disubstitution pattern, as seen in structurally similar ligands like 1,2-bis(diphenylphosphino)benzene (dppb) .

Contradictions in data (e.g., unexpected splitting in NMR) may arise from conformational flexibility or impurities, necessitating recrystallization or column purification.

Advanced Research Questions

Q. What role does this compound play in transition metal catalysis, and how do its electronic properties influence reactivity?

While not directly studied in the evidence, analogous ligands like 1,2-bis(diphenylphosphino)benzene (dppb) are widely used in palladium- and rhodium-catalyzed reactions (e.g., cross-coupling, hydrogenation) due to their strong σ-donor and moderate π-acceptor properties . Computational studies (DFT) can predict the electronic effects of phenoxymethyl substituents on metal center electron density. For example, bulky ether groups may enhance steric stabilization of intermediates but reduce catalytic turnover. Experimental validation involves comparing catalytic efficiency in model reactions (e.g., Suzuki-Miyaura coupling) with/without the ligand .

Q. How can this compound be functionalized for applications in porous materials like covalent organic frameworks (COFs)?

Derivatization strategies include:

- Boronate ester formation : Analogous to 1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene (CAS 269410-07-3), which serves as a monomer for COF synthesis via Suzuki-Miyaura polycondensation .

- Post-synthetic modification : Introducing reactive handles (e.g., -NH₂, -Br) via Friedel-Crafts alkylation or Ullmann coupling.

Key challenges include maintaining crystallinity and porosity, which require optimizing solvent systems (e.g., mesitylene/dioxane) and reaction temperatures (100–150°C).

Q. What are the structure-activity relationships (SAR) of this compound derivatives in biological systems?

Though not directly studied, thiophanate-methyl (a benzene derivative with thioureido groups) demonstrates fungicidal activity via inhibition of β-tubulin assembly . For phenoxymethyl analogs, SAR studies could evaluate:

- Substituent effects : Varying para-substituents on the phenyl rings (e.g., electron-withdrawing groups) to modulate bioavailability.

- In vitro assays : Testing against fungal hyphae or cancer cell lines (e.g., MTT assays) to correlate logP (calculated via software like MarvinSketch) with membrane permeability.

Q. Methodological Considerations

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Dynamic NMR : Identify rotational barriers in methylene bridges causing signal splitting.

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks to rule out impurities.

- Comparative analysis : Cross-reference with structurally characterized analogs (e.g., dppb derivatives ).

Q. What computational tools are recommended for predicting the reactivity of this compound in catalysis?

- DFT calculations (Gaussian, ORCA) : Map frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.

- Molecular docking (AutoDock Vina) : Simulate ligand-metal binding affinities, as applied in rhodium-catalyzed cycloadditions .

Q. Tables

| Property | Value/Method | Reference |

|---|---|---|

| Synthetic yield (optimized) | 75–85% (via alkylation, 24h, 100°C) | |

| LogP (calculated) | ~4.1 (MarvinSketch) | |

| TGA stability | Decomposition >250°C (analogous COFs) |

Propriétés

IUPAC Name |

1,2-bis(phenoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O2/c1-3-11-19(12-4-1)21-15-17-9-7-8-10-18(17)16-22-20-13-5-2-6-14-20/h1-14H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTWBMEAENZGSOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC=CC=C2COC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074891 | |

| Record name | Benzene, 1,2-bis(phenoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10403-74-4 | |

| Record name | 1,2-Bis(phenoxymethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10403-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,2-bis(phenoxymethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010403744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2-bis(phenoxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,2-bis(phenoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-bis(phenoxymethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.